molecular formula C23H28N4O3 B11710618 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide

2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide

Cat. No.: B11710618
M. Wt: 408.5 g/mol
InChI Key: FRXFQUFBLGCGKD-UHFFFAOYSA-N
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Description

2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide is a complex organic compound with a unique structure that includes a cyclobutyl group, a pyrido[4,3-d]pyrimidin core, and a phenoxyacetamide moiety

Preparation Methods

The synthesis of 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[4,3-d]pyrimidin core, followed by the introduction of the cyclobutyl group and the phenoxyacetamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.

    Medicine: Preliminary studies suggest that it could have therapeutic potential due to its unique structure, which may interact with specific molecular targets in the body.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidin derivatives and phenoxyacetamide analogs. Compared to these compounds, 2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide is unique due to the presence of the cyclobutyl group and the specific arrangement of functional groups. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide

InChI

InChI=1S/C23H28N4O3/c1-23(9-10-23)26-20(28)14-30-17-7-2-4-15(12-17)21-24-19-8-11-27(16-5-3-6-16)13-18(19)22(29)25-21/h2,4,7,12,16H,3,5-6,8-11,13-14H2,1H3,(H,26,28)(H,24,25,29)

InChI Key

FRXFQUFBLGCGKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC(=O)COC2=CC=CC(=C2)C3=NC4=C(CN(CC4)C5CCC5)C(=O)N3

Origin of Product

United States

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